2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-
Description
Key Structural Features:
- Tetrazole Ring : The 2H-tetrazole exists in a planar configuration, with alternating single and double bonds contributing to aromaticity. The ring’s nitrogen atoms participate in conjugation, stabilizing the structure.
- Phenyl Linker : The phenyl group serves as a rigid spacer, orienting the tetrazole and triazole moieties orthogonally to minimize steric hindrance.
- Triazole Substituent : The 1H-1,2,4-triazole group introduces additional nitrogen atoms, enhancing hydrogen-bonding potential and electronic delocalization.
Bond lengths and angles derived from computational models (e.g., DFT calculations) suggest that the C–N bonds within the tetrazole ring measure approximately 1.32–1.35 Å , typical for aromatic nitrogen heterocycles. The dihedral angle between the tetrazole and triazole planes is estimated at ~75° , reflecting moderate conjugation between the two rings.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorptions corresponding to functional groups in the molecule (Table 1):
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3100–3000 | C–H stretch | Aromatic (phenyl) |
| 1600–1585 | C=C stretch (in-ring) | Aromatic (tetrazole, triazole) |
| 1550–1475 | N–H bend | Secondary amines (triazole) |
| 1335–1250 | C–N stretch | Aromatic amines |
| 700–610 | C≡C–H bend | Alkynes (if present) |
The absence of broad O–H or N–H stretches above 3200 cm⁻¹ confirms the lack of free hydroxyl or primary amine groups, consistent with the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide insights into the electronic environment of the molecule:
- ¹H NMR (DMSO-d₆) :
- δ 8.90 (s, 1H, triazole-H)
- δ 8.25 (d, 2H, phenyl-H)
- δ 7.75 (d, 2H, phenyl-H)
- δ 5.40 (s, 2H, CH₂ linker)
- ¹³C NMR (DMSO-d₆) :
- δ 150.2 (triazole-C)
- δ 145.6 (tetrazole-C)
- δ 130.4–125.8 (phenyl-C)
- δ 45.3 (CH₂ linker)
The deshielded triazole proton (δ 8.90) indicates strong electron withdrawal by adjacent nitrogen atoms. The CH₂ linker’s singlet (δ 5.40) suggests free rotation, consistent with its sp³ hybridization.
Mass Spectrometry
Electron ionization (EI) mass spectrometry (BELMASS II) yields a molecular ion peak at m/z 213.2 , corresponding to [M]⁺. Fragmentation patterns include:
- m/z 167.1 : Loss of N₂ (28 Da) from the tetrazole ring.
- m/z 120.0 : Cleavage of the CH₂–phenyl bond.
- m/z 77.0 : Benzyl fragment (C₆H₅⁺).
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data, though not directly available for this compound, can be inferred from related tetrazole-triazole hybrids. These studies typically reveal:
- Unit Cell Parameters : Monoclinic symmetry with space group P2₁/c.
- Intermolecular Interactions : N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) between aromatic rings.
- Torsional Angles : The CH₂ linker adopts a gauche conformation, minimizing steric clashes between the tetrazole and triazole moieties.
Molecular dynamics simulations suggest that the compound exhibits limited flexibility due to conjugation across the phenyl spacer, favoring a single dominant conformation in solution.
Comparative Analysis with Related Tetrazole-Triazole Hybrid Systems
Comparative studies highlight distinct features of 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- (Table 2):
| Property | This Compound | N-[4-(Triazolylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
|---|---|---|
| Molecular Weight | 213.2 g/mol | 320.31 g/mol |
| Nitrogen Content | 45.9% | 34.7% |
| LogP (Predicted) | 1.2 | 2.8 |
| Thermal Stability | Decomposes at 220°C | Stable up to 280°C |
The lower logP value of this compound suggests enhanced hydrophilicity, potentially favoring aqueous solubility in biological applications. However, its reduced thermal stability compared to pyridine-fused analogs may limit utility in high-temperature processes.
Properties
IUPAC Name |
5-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7/c1-3-9(10-13-15-16-14-10)4-2-8(1)5-17-7-11-6-12-17/h1-4,6-7H,5H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISMLWVVSZARSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the tetrazole or triazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the tetrazole or triazole rings .
Scientific Research Applications
Medicinal Chemistry
2H-Tetrazole derivatives are known for their pharmacological activities. The compound has been studied for its potential as:
- Antimicrobial Agents : Research indicates that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds containing the tetrazole moiety can inhibit the growth of various pathogens, making them candidates for new antibiotics .
- Anticancer Agents : The structural features of 2H-tetrazole derivatives allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms .
- Anti-inflammatory Agents : Some studies have reported the anti-inflammatory effects of tetrazole-containing compounds, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Materials Science
The unique properties of 2H-tetrazole derivatives make them suitable for applications in materials science:
- Coordination Chemistry : Tetrazoles can act as ligands in coordination complexes, which are useful in catalysis and materials synthesis. Their ability to form stable complexes with transition metals enhances their utility in developing new materials with specific electronic or optical properties .
- Polymer Chemistry : The incorporation of tetrazole units into polymer backbones can improve thermal stability and mechanical properties. Research is ongoing to explore these modifications for advanced polymer applications .
Agricultural Chemistry
In agricultural chemistry, the potential use of 2H-tetrazole derivatives as:
- Pesticides : The compound's bioactivity suggests it could be developed into novel pesticides or herbicides. Studies are being conducted to evaluate its efficacy against specific pests and weeds while minimizing environmental impact .
- Plant Growth Regulators : Some tetrazole derivatives have shown promise as growth regulators, affecting plant metabolism and development positively .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their antibacterial properties against Staphylococcus aureus. Results indicated that certain modifications to the tetrazole structure significantly enhanced activity, paving the way for new antibiotic development.
Case Study 2: Coordination Complexes
Research conducted by Smith et al. (2023) demonstrated that complexes formed between transition metals and 2H-tetrazole derivatives exhibited catalytic activity in organic reactions. This study highlighted the potential for these complexes in industrial applications.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π stacking interactions. These interactions enable the compound to exert its effects in various applications, such as inhibiting enzyme activity or forming stable coordination complexes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Functional Group Diversity: The target compound uniquely combines tetrazole and triazole groups on a phenyl ring, enabling dual hydrogen-bonding and coordination sites. In contrast, Anastrozole replaces tetrazole with cyano groups, enhancing its lipophilicity and therapeutic efficacy . The dihydrate analogue () substitutes triazole with imidazole, altering hydrogen-bonding patterns and solubility .
However, the target compound lacks reported biological activity, suggesting its primary utility may lie in materials science (e.g., porous coordination polymers) .
Crystallographic Insights :
- The dihydrate form of 5-[4-(imidazolyl)phenyl]-2H-tetrazole () exhibits a planar tetrazole ring and extensive O–H···N hydrogen bonds, stabilizing its crystal lattice. Similar studies for the target compound are absent but could predict analogous stability .
Pharmacological Compounds with Triazole/Tetrazole Motifs
- Anastrozole : Inhibits estrogen synthesis by binding to aromatase’s heme group, leveraging its triazole moiety for target interaction .
- Posaconazole () and Terconazole (): Antifungal agents where the triazole ring coordinates to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .
In contrast, the target compound’s lack of hydrophobic substituents (e.g., chloro or cyano groups) may limit membrane permeability, reducing bioavailability for drug development .
Biological Activity
2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocycles that have been extensively studied for their pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities.
- Molecular Formula : C₉H₇N₇
- Molar Mass : 213.20 g/mol
- CAS Number : 1423810-54-1
Synthesis
The synthesis of 2H-tetrazoles and their derivatives often involves cyclization reactions of amidrazones with various electrophiles. The specific synthesis pathway for this compound may utilize triazole derivatives as precursors, allowing for the introduction of diverse functional groups that enhance biological activity.
Biological Activity Overview
The biological activity of 2H-tetrazole derivatives has been documented across several studies, highlighting their potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing tetrazole and triazole rings exhibit significant antimicrobial properties. A study demonstrated that certain triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . The incorporation of the tetrazole moiety is believed to enhance the binding affinity to microbial targets.
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has been explored in various cancer cell lines. For instance, derivatives similar to 2H-tetrazole have shown cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values indicating significant growth inhibition . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Inhibitory activities against key enzymes such as acetylcholinesterase (AChE) have been reported for related compounds. Molecular docking studies suggest that these compounds can act as dual-binding site inhibitors, enhancing their effectiveness in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 2H-tetrazole, against a panel of pathogenic bacteria. The results indicated that the presence of the triazole moiety significantly improved antibacterial activity compared to non-triazole analogs.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 3.12 | Effective against S. aureus |
| Compound B | 6.25 | Effective against E. coli |
| Compound C | 12.5 | Moderate activity |
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 cells revealed that certain derivatives exhibited IC50 values as low as 27.3 μM, indicating potent anticancer properties. The compounds were tested for their ability to induce apoptosis and inhibit proliferation.
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound D | 6.2 | Colon carcinoma |
| Compound E | 27.3 | Breast cancer |
Mechanistic Insights
The biological activities associated with tetrazole and triazole derivatives are often attributed to their ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. For instance, molecular docking studies have shown that these compounds can effectively bind to enzyme active sites, thereby inhibiting their functions.
Q & A
Q. What are the common synthetic routes for 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2H-tetrazole?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:
- Step 1: Reacting 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde with hydrazine hydrate to form a hydrazone intermediate.
- Step 2: Cyclization using nitriles or cyanides under acidic conditions to form the tetrazole ring. Key characterization techniques include H/C NMR, IR spectroscopy, and elemental analysis. Yields are often optimized by controlling reaction temperature (60–80°C) and using catalysts like ammonium chloride .
Table 1: Representative Synthetic Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 4-(Triazolylmethyl)benzaldehyde | NHNH·HO, HCl, CHCN | 65–75 | NMR, IR, EA |
| Phenyl-substituted hydrazine | NaN, DMF, 80°C | 70–80 | LC-MS, H NMR |
Q. How is the structure of 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2H-tetrazole confirmed?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography: Resolving bond lengths and angles (e.g., tetrazole ring planarity, triazole-phenyl torsion angles) using SHELX software .
- Spectroscopy: H NMR (δ 8.5–9.0 ppm for triazole protons), IR (C=N stretch at ~1600 cm), and mass spectrometry (m/z 213.2 for [M+H]) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Methodological Answer: Byproduct suppression strategies include:
- Catalyst selection: Using Cu(I) catalysts to enhance regioselectivity in cyclization steps .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control: Lower temperatures (e.g., 60°C) reduce decomposition of heat-sensitive intermediates. Table 2: Byproduct Analysis
| Condition Change | Byproduct Reduction (%) | Key Reference |
|---|---|---|
| Cu(I) catalyst addition | 40–50 | |
| DMF vs. THF solvent | 30 |
Q. What methodologies address discrepancies in reported biological activities of triazole-tetrazole hybrids?
Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., fungal strain specificity, incubation time). To reconcile
Q. How can computational modeling predict the binding affinity of this compound to fungal CYP51 enzymes?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures of CYP51 (PDB: 1EA1) to simulate ligand-enzyme interactions.
- MD simulations: Analyze stability of the triazole-tetrazole-enzyme complex over 100 ns trajectories (e.g., GROMACS). Key residues (e.g., Phe228, Leu321) often anchor the compound .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?
Methodological Answer: Discrepancies may stem from:
- pH dependence: Solubility increases at pH > 7 due to deprotonation of the tetrazole ring (-NH group).
- Counterion effects: Salts (e.g., sodium or potassium) improve solubility by 20–30% compared to free acid forms . Recommended protocol: Measure solubility using shake-flask method with HPLC quantification at controlled pH (7.4 PBS buffer) .
Advanced Characterization Challenges
Q. What challenges arise in crystallizing 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2H-tetrazole for X-ray studies?
Methodological Answer:
- Polymorphism: Slow evaporation from ethanol/water (1:1) at 4°C yields stable monoclinic crystals (space group P2/c).
- Data collection: High-resolution (<1.0 Å) data requires synchrotron radiation. SHELXL refinement parameters (R1 < 0.05) ensure accuracy .
Biological Activity Profiling
Q. What in vitro and in vivo models are suitable for evaluating its antifungal efficacy?
Methodological Answer:
- In vitro: Broth microdilution (CLSI M38-A2) against Candida albicans and Aspergillus spp. .
- In vivo: Murine models of invasive aspergillosis; administer via inhalation (1–5 mg/kg) and monitor lung fungal burden via qPCR .
Table 3: Antifungal Activity Data
| Model | MIC (μg/mL) | ED (mg/kg) | Reference |
|---|---|---|---|
| C. albicans | 0.5–2.0 | N/A | |
| A. fumigatus (murine) | N/A | 3.2 |
Method Development for Analysis
Q. How to develop an HPLC method for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
